1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
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Overview
Description
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its oxazolo[2,3-f]purine core, which is a fused ring system combining oxazole and purine moieties. The presence of dimethyl and o-tolyloxymethyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally related compound with similar chemical properties.
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-purine-2,4-dione: Another related compound with slight variations in the substituent groups.
Uniqueness
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione stands out due to its unique oxazolo[2,3-f]purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-7-[(2-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-6-4-5-7-12(10)24-9-11-8-21-13-14(18-16(21)25-11)19(2)17(23)20(3)15(13)22/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMBVBYIKXZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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